molecular formula C12H10N2O4S B5191255 5-(1-methyl-1H-benzimidazol-2-yl)-2-furansulfonic acid

5-(1-methyl-1H-benzimidazol-2-yl)-2-furansulfonic acid

Cat. No. B5191255
M. Wt: 278.29 g/mol
InChI Key: SRSLUNBLQGBYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-methyl-1H-benzimidazol-2-yl)-2-furansulfonic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-benzimidazol-2-yl)-2-furansulfonic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in immune responses.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of COX-2. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1-methyl-1H-benzimidazol-2-yl)-2-furansulfonic acid in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its diverse range of properties. However, one of the limitations is that it can be difficult to obtain and is relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on 5-(1-methyl-1H-benzimidazol-2-yl)-2-furansulfonic acid. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another area of interest is its potential as a fluorescent probe for detecting heavy metal ions in water. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science and environmental science.
In conclusion, this compound is a versatile compound that has potential applications in various fields. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research as a therapeutic agent. Additionally, its fluorescent properties make it useful as a probe for detecting heavy metal ions in water. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

5-(1-methyl-1H-benzimidazol-2-yl)-2-furansulfonic acid can be synthesized using a multi-step process that involves the condensation of 2-furoic acid with o-phenylenediamine, followed by the oxidation of the resulting intermediate with potassium permanganate. The final product is obtained by sulfonation of the intermediate with sulfuric acid.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In material science, it has been used as a dye for textiles and as a catalyst for chemical reactions. In environmental science, it has been used as a fluorescent probe for detecting heavy metal ions in water.

properties

IUPAC Name

5-(1-methylbenzimidazol-2-yl)furan-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-14-9-5-3-2-4-8(9)13-12(14)10-6-7-11(18-10)19(15,16)17/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSLUNBLQGBYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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